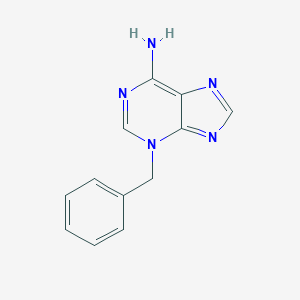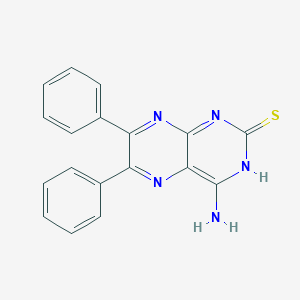![molecular formula C9H10N2 B189836 3-Ethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 10299-74-8](/img/structure/B189836.png)
3-Ethyl-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
3-Ethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This molecule has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Wirkmechanismus
The mechanism of action of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to inhibit viral replication by targeting specific viral proteins.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine are diverse and depend on the specific application. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit viral replication. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Ethyl-1H-pyrrolo[2,3-b]pyridine in lab experiments is its diverse range of biological activities. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for further development. However, one of the limitations is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine. One potential application is in the development of novel cancer therapeutics. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further study. Additionally, its anti-inflammatory and antiviral properties make it a potential candidate for the treatment of various inflammatory and viral diseases. Furthermore, the development of novel synthetic methods to improve the yield and purity of the compound could make it more accessible for further study.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1H-pyrrolo[2,3-b]pyridine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to have antiviral activity against the hepatitis C virus.
Eigenschaften
CAS-Nummer |
10299-74-8 |
|---|---|
Produktname |
3-Ethyl-1H-pyrrolo[2,3-b]pyridine |
Molekularformel |
C9H10N2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
3-ethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H10N2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h3-6H,2H2,1H3,(H,10,11) |
InChI-Schlüssel |
MVVXQWGFSJITIZ-UHFFFAOYSA-N |
SMILES |
CCC1=CNC2=C1C=CC=N2 |
Kanonische SMILES |
CCC1=CNC2=C1C=CC=N2 |
Synonyme |
3-Ethyl-1H-pyrrolo[2,3-b]pyridine |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

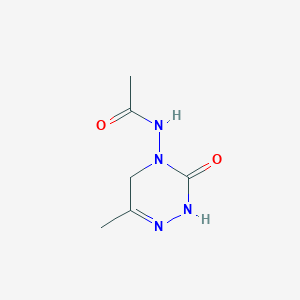
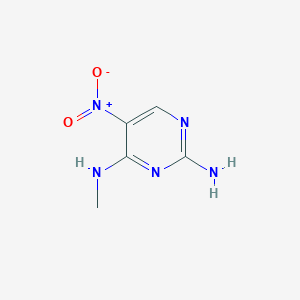
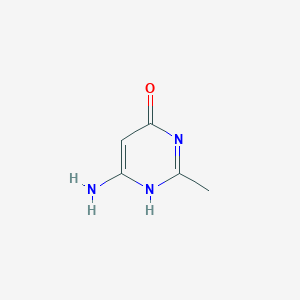
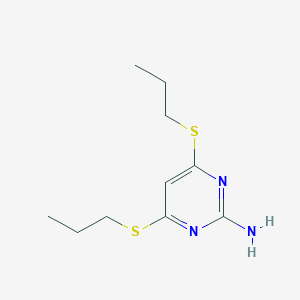
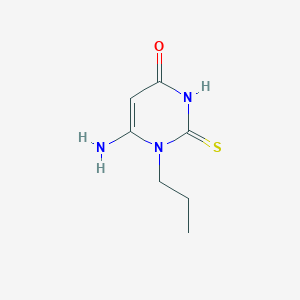
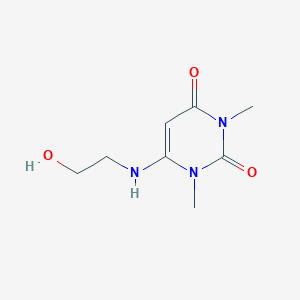
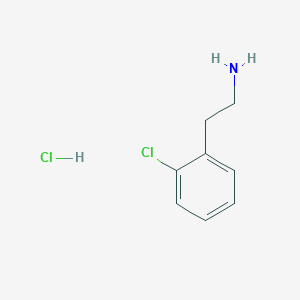
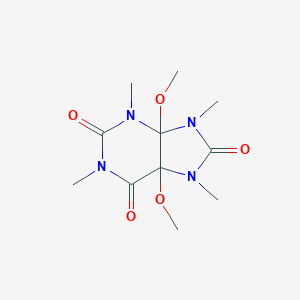
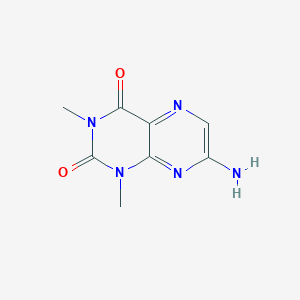
![6-(chloromethyl)-11H-dibenzo[b,e]azepine](/img/structure/B189767.png)
![8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B189770.png)
